molecular formula C14H7ClN2O5 B11698155 (4Z)-2-(4-chloro-3-nitrophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-chloro-3-nitrophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11698155
M. Wt: 318.67 g/mol
InChI Key: RKVLTVCHYJZUNE-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group, a furan ring, and an oxazolone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step reaction process. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by cyclization with an appropriate amine to form the oxazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-Amino-3-nitrophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the nitrophenyl and furan groups suggests that it may have bioactive properties that could be harnessed for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-Bromo-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(pyridin-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-2-(4-Chloro-3-nitrophenyl)-4-[(furan-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of functional groups. The presence of both the nitrophenyl and furan groups provides a distinct set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H7ClN2O5

Molecular Weight

318.67 g/mol

IUPAC Name

(4Z)-2-(4-chloro-3-nitrophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H7ClN2O5/c15-10-4-3-8(6-12(10)17(19)20)13-16-11(14(18)22-13)7-9-2-1-5-21-9/h1-7H/b11-7-

InChI Key

RKVLTVCHYJZUNE-XFFZJAGNSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.